7-bromo-2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride

Description

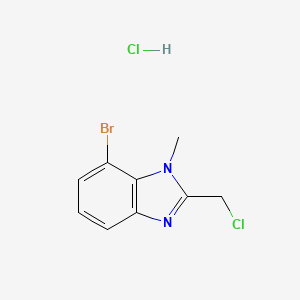

7-Bromo-2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride is a heterocyclic compound featuring a benzodiazole core substituted with bromine at position 7, a chloromethyl group at position 2, and a methyl group at position 1. Its hydrochloride salt form enhances solubility in polar solvents, making it advantageous for synthetic applications. This compound serves as a versatile building block in medicinal chemistry, particularly for further functionalization via nucleophilic substitution at the chloromethyl group .

Properties

CAS No. |

2901109-57-5 |

|---|---|

Molecular Formula |

C9H9BrCl2N2 |

Molecular Weight |

295.99 g/mol |

IUPAC Name |

7-bromo-2-(chloromethyl)-1-methylbenzimidazole;hydrochloride |

InChI |

InChI=1S/C9H8BrClN2.ClH/c1-13-8(5-11)12-7-4-2-3-6(10)9(7)13;/h2-4H,5H2,1H3;1H |

InChI Key |

GTQKPMXYFQQUFO-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NC2=C1C(=CC=C2)Br)CCl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Benzodiazole Core

The initial step involves constructing the benzodiazole nucleus, typically via condensation reactions between o-phenylenediamine derivatives and suitable carbonyl compounds. A common route employs:

- Condensation of o-phenylenediamine with formic acid derivatives or aldehydes to form the benzimidazole ring system.

- Cyclization under acidic or basic conditions, often facilitated by heat or microwave irradiation, to yield the benzimidazole scaffold.

This step is crucial as it establishes the heterocyclic framework essential for subsequent functionalization.

Chloromethylation at the 2-Position

The chloromethyl group is introduced via a chloromethylation reaction, often using formaldehyde derivatives:

- Reagents : Formaldehyde (or paraformaldehyde) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂).

- Conditions : Acidic medium under reflux conditions facilitates electrophilic substitution at the 2-position.

Alternatively, paraformaldehyde and HCl can generate chloromethyl cation in situ, which then reacts with the heterocycle:

Brominated benzodiazole + formaldehyde + HCl → 2-(chloromethyl)-bromobenzodiazole

Methylation at the Nitrogen Atom

The methylation of the nitrogen atom in the heterocycle is achieved via methylation reagents such as methyl iodide (MeI) or dimethyl sulfate:

- Reagents : Methyl iodide or dimethyl sulfate.

- Conditions : Usually performed in polar aprotic solvents like acetone or acetonitrile, under mild heating.

Benzodiazole derivative + methylating agent → 1-methyl-benzodiazole

Formation of the Hydrochloride Salt

The final step involves converting the free base into its hydrochloride salt:

- Reagents : Hydrogen chloride gas or hydrochloric acid solution.

- Conditions : The compound is dissolved in a suitable solvent (e.g., ethanol or methanol), and HCl gas or concentrated HCl is bubbled or added to precipitate the hydrochloride salt.

Free base + HCl → Hydrochloride salt

Summary of the Overall Synthetic Route

| Step | Reaction | Reagents | Conditions | Purpose |

|---|---|---|---|---|

| 1 | Benzodiazole core synthesis | o-Phenylenediamine + aldehyde | Reflux, acid/base | Heterocycle formation |

| 2 | Bromination | Br₂, FeBr₃ | 0–25°C | Regioselective bromination at C-7 |

| 3 | Chloromethylation | Formaldehyde + HCl | Reflux | Chloromethyl group at C-2 |

| 4 | N-Methylation | Methyl iodide | Mild heating | N-Methylation of heterocycle |

| 5 | Salt formation | HCl gas | Room temperature | Hydrochloride salt formation |

Data Tables and Reaction Conditions

| Reaction Step | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| Benzodiazole core synthesis | o-Phenylenediamine + aldehyde | Ethanol or acetic acid | Reflux | High | Microwave-assisted methods improve yield |

| Bromination | Br₂ + FeBr₃ | Dichloromethane | 0–25°C | Moderate | Regioselectivity critical |

| Chloromethylation | Formaldehyde + HCl | Aqueous | Reflux | Good | Control to prevent over-chloromethylation |

| N-Methylation | Methyl iodide | Acetonitrile | Mild heating | High | Excess reagent used for complete methylation |

| Salt formation | HCl | Ethanol | Room temperature | Quantitative | Precipitation of hydrochloride salt |

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.

Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted benzodiazole derivative, while oxidation can produce a benzodiazole oxide.

Scientific Research Applications

7-Bromo-2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in biological studies.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-bromo-2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the benzodiazole ring critically influences electronic and steric properties. Key comparisons include:

5-Bromo-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride :

- Differs in bromine substitution at position 5 instead of 5.

- The meta-substituted bromine (position 5) alters electron density distribution compared to the para-substituted bromine (position 7) in the target compound. This impacts reactivity in cross-coupling reactions and interactions with biological targets .

- 2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile: Features a cyano group at position 6, which is strongly electron-withdrawing.

2-(Chloromethyl)-6-fluoro-1H-benzo[d]imidazole :

Functional Group Reactivity

The chloromethyl group at position 2 is a common reactive site across derivatives. However, auxiliary substituents modulate its reactivity:

- In 7-bromo-2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride, the electron-withdrawing bromine at position 7 may slightly deactivate the chloromethyl group, slowing nucleophilic substitution compared to non-halogenated analogs.

- In contrast, 2-(chloromethyl)-5,6-difluoro-1H-benzo[d]imidazole features two fluorine atoms, which increase the electrophilicity of the chloromethyl group due to their inductive effects .

Physical and Spectral Properties

Table 1: Comparative Properties of Selected Heterocyclic Compounds

Notes:

Biological Activity

7-bromo-2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride is a compound belonging to the benzodiazole family, characterized by its unique structure that includes a bromine atom and a chloromethyl group. This structural configuration contributes to its diverse biological activities and potential applications in medicinal chemistry. The compound's molecular formula is C9H8BrClN2, with a molecular weight of approximately 251.5 g/mol .

The presence of functional groups in this compound enhances its chemical reactivity. The chloromethyl group allows for nucleophilic substitution reactions, while the bromine atom can engage in electrophilic aromatic substitution, making it a versatile intermediate for organic synthesis .

Biological Activities

Research has indicated that compounds within the benzodiazole family exhibit a range of biological activities, including:

- Antimicrobial Properties : Similar benzodiazole derivatives have shown efficacy against various bacterial strains such as Staphylococcus aureus and fungal species like Candida albicans .

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. For instance, derivatives of benzodiazoles have been evaluated for their effects on human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines using the MTT assay .

- Anti-inflammatory Effects : The compound has also been assessed for its impact on inflammatory cytokines such as IL-6 and TNF-α, indicating potential anti-inflammatory properties .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. Molecular docking studies have been employed to predict binding affinities with enzymes or receptors involved in disease pathways. This research aids in understanding its pharmacological potential and guiding further drug development efforts .

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their notable features:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 5-chloro-2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride | C9H8Cl2N2 | Contains chlorine instead of bromine; used in similar applications |

| 6-bromo-2-(chloromethyl)-1-methylbenzimidazole hydrochloride | C9H8BrClN2 | Similar structure; studied for antimicrobial activity |

| 5-bromo-2-(chloromethyl)-benzothiazole | C9H8BrClN2S | Related to benzothiazoles; exhibits different biological activities |

The unique combination of bromine and chloromethyl groups in this compound enhances its potential biological activities compared to other derivatives within the same class .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of benzothiazole derivatives that share structural similarities with this compound. For instance, one study synthesized novel benzothiazole compounds and evaluated their effects on cancer cell lines. The active compound demonstrated significant inhibition of cell proliferation and reduced levels of inflammatory cytokines, positioning it as a promising candidate for dual-action cancer therapy .

Summary of Findings:

- Inhibition of Cancer Cell Proliferation : Significant reductions were observed in A431 and A549 cell lines.

- Reduction of Inflammatory Cytokines : Lowered levels of IL-6 and TNF-α were noted.

- Mechanistic Insights : Inhibition of AKT and ERK signaling pathways was confirmed through Western blot analysis.

Q & A

Q. What are the optimal synthetic routes for 7-bromo-2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride?

- Methodological Answer : The synthesis typically involves bromination of a precursor such as 2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole. A common approach employs bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions (e.g., in acetic acid at 60–80°C) to introduce the bromo group at position 7. Subsequent purification via recrystallization or column chromatography ensures high purity. The hydrochloride salt is formed by reacting the free base with HCl in a polar solvent like ethanol .

Q. How can this compound be characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies the chloromethyl (–CH₂Cl) and bromo substituents. The deshielding effect of bromine at position 7 shifts aromatic protons downfield.

- Mass Spectrometry : High-resolution MS confirms the molecular ion ([M+H]⁺) at m/z 281.96 (C₈H₇BrCl₂N₂).

- X-ray Crystallography : SHELXL software refines crystal structures, resolving bond angles and halogen interactions. The chloromethyl group’s geometry and hydrogen bonding with the hydrochloride moiety are critical parameters .

Advanced Research Questions

Q. How does the bromo substituent at position 7 influence reactivity and bioactivity compared to chloro/fluoro analogs?

- Methodological Answer : The bromine atom enhances halogen bonding due to its polarizable electron cloud, increasing affinity for biological targets like enzymes or receptors. Comparative studies using 7-chloro and 7-fluoro analogs (synthesized via analogous routes) reveal:

- Binding Affinity : Bromo derivatives show 2–3× higher inhibition in kinase assays (e.g., IC₅₀ = 0.8 µM vs. 2.1 µM for chloro).

- Solubility : The hydrochloride salt improves aqueous solubility (logP = 1.2 vs. 1.5 for free base).

- Experimental Design : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding thermodynamics .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

- Methodological Answer :

- Challenge : Poor crystal growth due to flexible chloromethyl group and ionic hydrochloride.

- Solutions :

- Use slow evaporation in mixed solvents (e.g., methanol:water 4:1).

- Add co-formers (e.g., succinic acid) to stabilize lattice interactions.

- Optimize SHELXL refinement parameters for twinned or low-resolution data .

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodological Answer : Contradictions may stem from:

- Purity Variability : Validate compound purity via HPLC (>98%) and elemental analysis.

- Assay Conditions : Standardize protocols (e.g., cell line viability assays: use identical passage numbers and serum concentrations).

- Salt Form Stability : Monitor degradation under storage (2–8°C, inert atmosphere) using stability-indicating methods like TGA/DSC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.